molecular formula C9H7ClN2 B1313208 3-Chloro-4-isoquinolinamine CAS No. 342899-38-1

3-Chloro-4-isoquinolinamine

Cat. No.: B1313208
CAS No.: 342899-38-1
M. Wt: 178.62 g/mol
InChI Key: IRWRZLORRDTXHM-UHFFFAOYSA-N
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Description

3-Chloro-4-isoquinolinamine is an organic compound with the molecular formula C(_9)H(_7)ClN(_2) It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the third position and an amino group at the fourth position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-isoquinolinamine can be synthesized through several methods. One common approach involves the chlorination of 4-isoquinolinamine. This process typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

Another method involves the cyclization of appropriate precursors. For example, starting from 2-chlorobenzonitrile and ethyl acetoacetate, a series of reactions including condensation, cyclization, and amination can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isoquinolinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 3-substituted-4-isoquinolinamines.

    Oxidation: Formation of 3-chloro-4-nitroisoquinoline.

    Reduction: Formation of 3-chloro-4-isoquinoline.

Scientific Research Applications

3-Chloro-4-isoquinolinamine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: Employed in the design of probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-chloro-4-isoquinolinamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it can inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Isoquinolinamine: Lacks the chlorine atom, which can significantly alter its reactivity and biological activity.

    3-Bromo-4-isoquinolinamine: Similar structure but with a bromine atom instead of chlorine, which may affect its chemical properties and applications.

    3-Chloro-6-isoquinolinamine:

Uniqueness

3-Chloro-4-isoquinolinamine is unique due to the specific positioning of the chlorine and amino groups, which confer distinct chemical and biological properties. This positioning can influence its reactivity in synthetic applications and its interaction with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-chloroisoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWRZLORRDTXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442685
Record name 3-Chloro-4-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342899-38-1
Record name 3-Chloro-4-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342899-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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